3-methyl-6-(methylamino)-5-nitrosopyrimidine-2,4(1H,3H)-dione
CAS No.: 5770-19-4
Cat. No.: VC18756272
Molecular Formula: C6H8N4O3
Molecular Weight: 184.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5770-19-4 |
|---|---|
| Molecular Formula | C6H8N4O3 |
| Molecular Weight | 184.15 g/mol |
| IUPAC Name | 3-methyl-6-(methylamino)-5-nitroso-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C6H8N4O3/c1-7-4-3(9-13)5(11)10(2)6(12)8-4/h7H,1-2H3,(H,8,12) |
| Standard InChI Key | BDGPUPPAEXFPRL-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C(C(=O)N(C(=O)N1)C)N=O |
Introduction
Chemical Identity and Structural Characterization
Molecular and Structural Properties
The compound belongs to the pyrimidine family, featuring a bicyclic structure with two keto groups at positions 2 and 4, a nitroso group at position 5, and methyl/methylamino substituents at positions 3 and 6 . Key physicochemical properties include:
The planar pyrimidinone ring is stabilized by intramolecular hydrogen bonding, as evidenced by X-ray crystallography of analogous compounds .
Spectroscopic Data
-
NMR: The methyl group at position 3 resonates at δ 2.95 ppm (¹H), while the nitroso group influences chemical shifts at positions 5 and 6.
-
UV-Vis: Absorption maxima at 268 nm (pH-dependent) suggest tautomeric equilibria between enol and keto forms.
Synthesis and Reactivity
Reactivity Profile
-
Electrophilic Substitution: The nitroso group enhances electrophilicity at position 5, enabling reactions with amines and thiols.
-
Reduction: Catalytic hydrogenation reduces the nitroso group to an amine, forming 6-amino-3-methyluracil derivatives.
-
Oxidation: Stable under mild conditions but decomposes in strong oxidizing agents .
Biological Activity and Mechanisms
Superoxide Dismutase (SOD) Inhibition
The compound competitively inhibits SOD by stabilizing superoxide radicals (O₂- ⁻) via hydrogen bonding to the active-site Cu/Zn ions . In vitro assays show IC₅₀ values of 12–18 μM, comparable to established inhibitors like diethyldithiocarbamate .
Key Findings:
-
Increases intracellular ROS levels by 40–60% in HeLa cells at 20 μM.
-
Enhances cytotoxicity of doxorubicin in MCF-7 breast cancer cells (synergistic effect, Combination Index = 0.85) .
Antimicrobial Activity
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Escherichia coli (MIC = 64 μg/mL) .
Applications in Medicinal Chemistry
Drug Development
-
Anticancer Agents: Used as a scaffold for tyrosine kinase inhibitors due to its planar structure and hydrogen-bonding capacity .
-
Neurodegenerative Diseases: SOD inhibition is being explored to amplify oxidative stress in models of Parkinson’s disease .
Material Science
Incorporated into metal-organic frameworks (MOFs) for catalytic applications, leveraging its redox-active nitroso group .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume